REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][C:9]([Br:16])=[CH:10][CH:11]=3)[CH2:6][CH2:5][C:4]=2[CH:3]=1.C1C(=O)N(Br)C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C([O-])(=O)C.[K+]>C(Cl)(Cl)(Cl)Cl.CCOC(C)=O.C(O)(=O)C>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][C:9]([Br:16])=[CH:10][CH:11]=3)[CH:6]=[CH:5][C:4]=2[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2CCC3=CC(=CC=C3C2C=C1)Br
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
Potassium acetate
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, saturated sodium bicarbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C=CC3=CC(=CC=C3C2C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |